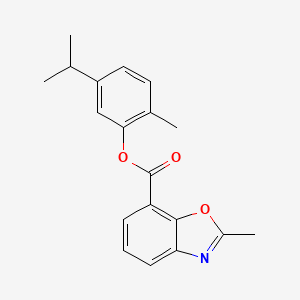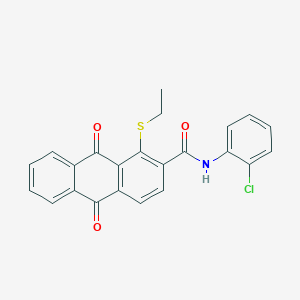![molecular formula C27H26N2O4 B15006571 4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate](/img/structure/B15006571.png)
4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate is a complex organic compound with a unique structure It is characterized by the presence of a hexahydrobenzo[b][4,7]phenanthrolin core, which is further substituted with dimethyl, oxo, and methoxy groups
Vorbereitungsmethoden
The synthesis of 4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate typically involves a multi-step process. One common method includes the three-component condensation of 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, this compound may have industrial applications, such as in the development of new materials or as a component in chemical processes.
Wirkmechanismus
The mechanism of action of 4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved are typically identified through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other derivatives of hexahydrobenzo[b][4,7]phenanthrolin, such as methyl 12-aryl-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate . These compounds share some structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.
Eigenschaften
Molekularformel |
C27H26N2O4 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
[4-(9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C27H26N2O4/c1-15(30)33-22-10-7-16(12-23(22)32-4)24-25-17-6-5-11-28-18(17)8-9-19(25)29-20-13-27(2,3)14-21(31)26(20)24/h5-12,24,29H,13-14H2,1-4H3 |
InChI-Schlüssel |
WODUYBBJFUQHIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=C(C=C4)N=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006495.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-(4-tetrazol-1-yl-phenoxy)-acetamide](/img/structure/B15006509.png)

![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B15006515.png)
![1-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B15006517.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15006535.png)
![2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide](/img/structure/B15006537.png)

![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15006547.png)
![3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B15006553.png)
![N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide](/img/structure/B15006556.png)
![4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B15006570.png)
methanone](/img/structure/B15006577.png)
